molecular formula C28H28FN3O3 B2487353 1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 883652-63-9

1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No. B2487353
CAS RN: 883652-63-9
M. Wt: 473.548
InChI Key: OEEJBUQXKQXEBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, similar to the target compound, involves multi-step chemical reactions, starting from basic chemical precursors. For instance, Sukiennik et al. (2023) discuss the synthesis of 2-(pyridin-2-yl)-1H-benzimidazole derivatives through a series of chemical transformations, including NMR spectroscopy for characterization. This process likely mirrors the complexity involved in synthesizing 1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one, emphasizing the need for precise conditions and reagents to achieve the desired molecular framework (Sukiennik et al., 2023).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by X-ray crystallography, providing insights into their 3D conformation, bond lengths, and angles. These structures often exhibit chain hydrogen-bonding patterns, contributing to their biological activity and interaction with biological molecules. The crystal structure determination helps in understanding the spatial arrangement and potential interaction sites of the compound, which is crucial for its biological activity and chemical reactivity (Sukiennik et al., 2023).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including alkylation, condensation, and cycloaromatization, to yield compounds with diverse chemical properties. These reactions are pivotal for modifying the chemical structure to enhance biological activity or alter physical and chemical properties for specific applications. The reactivity of these compounds is influenced by the substituents on the benzimidazole core and the conditions under which the reactions are carried out (Vaickelionienė et al., 2012).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including melting points, solubility, and crystal structure, are determined by their molecular structure. These properties are essential for drug formulation and delivery, as they influence the compound's stability, bioavailability, and interaction with biological membranes. Understanding these properties is crucial for the development of pharmaceutical agents based on benzimidazole derivatives (Mohammat et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the benzimidazole core and the substituents attached to it. These compounds exhibit a range of biological activities, largely dependent on their chemical structure. The study of these properties is vital for understanding the mechanism of action, potential therapeutic applications, and safety profile of these compounds (Sukiennik et al., 2023).

Scientific Research Applications

Copper(II) Chloride Adducts and Anticancer Applications

Copper(II) chloride reacts with specific organic compounds to form 1:1 adducts, where the donor molecules isomerize to their cyclic forms. Such compounds, including those with a 4-fluorophenyl derivative, have been studied for their potential as anticancer drugs. The structural analysis through X-ray crystallography of these adducts provides insights into their interaction mechanisms and potential therapeutic applications (Bonacorso et al., 2003).

PARP Inhibitors for Cancer Treatment

Phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide compounds have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), showing significant efficacy in cancer treatment models. These compounds, exemplified by (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, demonstrate high potency and bioavailability, indicating their potential in chemotherapy, especially in combination with other cancer treatments (Penning et al., 2010).

Chemical Transformations and Synthetic Applications

Studies on chemical transformations of related compounds, such as 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone, have opened pathways for the synthesis of a wide range of substituted benzimidazoles. These transformations enable the creation of compounds with various functional groups, highlighting the versatility of these structures in synthetic chemistry (Vaickelionienė et al., 2012).

Antibacterial and Antioxidant Activity

Benzimidazole derivatives, including those with fluorophenylpyrrolidin-2-one or aminobutanoic acid moieties, have shown high antibacterial and antioxidant activities. These findings indicate their potential in developing new antibacterial agents with additional health benefits (Tumosienė et al., 2018).

Coordination Polymers and Structural Chemistry

The use of asymmetric bridging ligands to construct coordination polymers demonstrates the role of similar compounds in the development of new materials with potential applications in catalysis, drug delivery, and material science. Studies involving the novel ligand 1-[(pyridin-3-yl)methyl]-2-[4-(pyridin-3-yl)phenyl]-1H-benzimidazole have contributed to the understanding of molecular interactions and network formations (Zhang et al., 2013).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve examining its interactions with biological molecules, its effects on cellular processes, and its overall effects in an organism .

Safety and Hazards

This would involve examining the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it .

Future Directions

This could involve a discussion of potential future research directions, such as further studies to elucidate the compound’s properties, synthesis of related compounds, or exploration of its potential applications .

properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3/c1-34-25-10-4-5-11-26(25)35-17-7-6-16-31-24-9-3-2-8-23(24)30-28(31)20-18-27(33)32(19-20)22-14-12-21(29)13-15-22/h2-5,8-15,20H,6-7,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEJBUQXKQXEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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